molecular formula Zr B080107 Zirconium-90 CAS No. 13982-15-5

Zirconium-90

Katalognummer: B080107
CAS-Nummer: 13982-15-5
Molekulargewicht: 89.904699 g/mol
InChI-Schlüssel: QCWXUUIWCKQGHC-BJUDXGSMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zirconium-90 is typically obtained through the purification of zirconium minerals such as zircon (zirconium orthosilicate) and baddeleyite (zirconium dioxide) . The primary industrial method for producing zirconium involves the Kroll process, where zirconium tetrachloride is reduced with magnesium to produce metallic zirconium . This process is carried out at high temperatures in an inert atmosphere to prevent oxidation.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Zirconium Dioxide (ZrO₂): Formed during oxidation.

    Zirconium Tetrachloride (ZrCl₄): Formed during chlorination.

    Zirconium Sulfate (Zr(SO₄)₂): Formed during sulfonation.

Wissenschaftliche Forschungsanwendungen

Nuclear Applications

Nuclear Fuel Production
Zirconium-90 plays a crucial role in the nuclear power industry due to its low neutron absorption cross-section and high thermal resistance. Approximately 90% of the zirconium produced globally is utilized in the manufacturing of nuclear fuel rods, which are essential for sustaining nuclear reactions in reactors .

Neutron Capture Studies
Recent research has focused on measuring the neutron capture cross-sections of 90Zr^{90}\text{Zr}, which is vital for improving the efficiency of nuclear reactors. These measurements help in understanding how 90Zr^{90}\text{Zr} interacts with neutrons, providing insights that enhance reactor design and safety .

Materials Science

Ceramics and Composites
Zirconium dioxide (zirconia, ZrO2\text{ZrO}_2), derived from zirconium, is widely used in advanced ceramics due to its exceptional hardness and thermal stability. Applications include:

  • Cutting Tools and Industrial Components : Zirconia is employed in manufacturing cutting tools and components for high-temperature machinery due to its wear resistance.
  • Dental Ceramics : Its biocompatibility makes it suitable for dental implants and crowns .

Thermal Barrier Coatings
In aerospace applications, zirconia is used as a thermal barrier coating on jet engine components. Its low thermal conductivity protects engine parts from extreme temperatures, thereby improving efficiency and extending their lifespan .

Biomedical Applications

Nanoparticles for Medical Use
Zirconium-based nanoparticles have garnered attention for their potential in biomedical applications. They exhibit antibacterial properties and can be used in drug delivery systems, tissue engineering scaffolds, and as anticancer agents. For instance, studies have shown that zirconia nanoparticles can effectively inhibit cancer cell growth while being biocompatible with human tissues .

Bone Tissue Engineering
Zirconium oxide is recognized for its mechanical strength and biocompatibility, making it an ideal candidate for bone tissue engineering. Research indicates that osteoblasts proliferate well on zirconia surfaces without adverse effects, suggesting its potential for use in bone prostheses .

Table 1: Key Properties of this compound

PropertyValue
Atomic Mass89.904 amu
Neutron AbsorptionLow
Thermal ConductivityLow
BiocompatibilityHigh

Table 2: Applications of this compound

Application AreaSpecific Uses
Nuclear IndustryFuel rods, neutron capture studies
Materials ScienceCutting tools, dental ceramics, thermal barrier coatings
Biomedical ApplicationsAnticancer agents, drug delivery systems, tissue engineering

Case Studies

  • Nuclear Reactor Efficiency
    A study conducted on the neutron capture cross-section of 90Zr^{90}\text{Zr} revealed significant improvements in reactor design by optimizing fuel composition based on these measurements. This research has implications for future reactor safety and efficiency enhancements.
  • Anticancer Properties
    Research published in a biomedical journal demonstrated that zirconia nanoparticles significantly reduced tumor size in animal models while exhibiting minimal toxicity to surrounding healthy tissues . This highlights the potential of 90Zr^{90}\text{Zr} derivatives in cancer treatment protocols.

Biologische Aktivität

Zirconium-90 (90Zr^{90}\text{Zr}) is a stable isotope of zirconium, which is a transition metal known for its high corrosion resistance and biocompatibility. This article focuses on the biological activity of this compound, exploring its potential applications in biomedical fields, its toxicity, and relevant case studies that illustrate its effects on human health.

General Properties

Zirconium is primarily used in dental and medical applications due to its favorable mechanical properties and low toxicity. This compound, being a stable isotope, does not exhibit the same radiotoxicity as its radioactive counterparts, making it safer for various applications.

Antibacterial and Antioxidant Activities

Recent studies have highlighted the antibacterial and antioxidant properties of zirconia-based nanomaterials, which often contain this compound. These materials have demonstrated effectiveness against various bacterial strains and have shown significant antioxidant activity through mechanisms such as radical scavenging.

Table 1: Antioxidant Activity of Zirconia Nanoparticles

Material TypeIC50 (µg/mL)Comparison Standard (Ascorbic Acid)IC50 (µg/mL)
ZrO2 Nanoparticles130.38Ascorbic Acid105.78
C-ZrO2 Composite177.60 - 359.46Gallic Acid19.99

The table above indicates that while zirconia nanoparticles exhibit substantial antioxidant activity, they are less effective than standard antioxidants like ascorbic acid.

Antidiabetic Properties

Zirconium-based nanocomposites have also been investigated for their antidiabetic properties. For instance, ZrO2/CuO-ZnO nanocomposites demonstrated about 75% α-amylase inhibition , indicating potential for managing diabetes through dietary or pharmacological means .

Toxicity Studies

Despite its beneficial properties, zirconium compounds can exhibit toxicity under certain conditions. Research has shown that exposure to zirconium nanoparticles can lead to cytotoxic effects in various cell lines:

  • Osteoblast-like Cells : Studies indicate that zirconium nanoparticles can induce apoptosis in osteoblast-like cells in a dose-dependent manner due to reactive oxygen species (ROS) production .
  • Neurotoxicity : In vitro studies on neuronal cell lines (PC12 and N2a) revealed that zirconium nanoparticles significantly decreased cell viability while increasing intracellular ROS levels, suggesting potential neurotoxic effects at higher concentrations .

Case Study 1: Occupational Exposure

A notable case involved a 52-year-old dental technician who had worked with zirconium for over 26 years. This individual exhibited respiratory issues linked to prolonged exposure to zirconium dust. Radiological examinations revealed emphysematous changes in lung tissue, emphasizing the need for adequate safety measures when handling zirconium materials in occupational settings .

Case Study 2: Zirconia Implants

Another case study focused on the use of zirconia implants in dental restorations. A patient received a full-zirconia crown which showed excellent biocompatibility and aesthetic results over a long-term follow-up period. The study highlighted the advantages of zirconia crowns over traditional metal-ceramic options, particularly in terms of patient satisfaction and reduced allergic reactions .

Eigenschaften

IUPAC Name

zirconium-90
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Zr/i1-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWXUUIWCKQGHC-BJUDXGSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Zr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[90Zr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40930630
Record name (~90~Zr)Zirconium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.904699 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13982-15-5
Record name Zirconium, isotope of mass 90
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013982155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~90~Zr)Zirconium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Solution A was prepared by the addition of 300 g of zirconium acid sulfate to 370 g of water. A second aqueous solution (Solution B) containing an excess amount of base in an amount of 0.101 excess equivalents per equivalent of the zirconium acid sulfate of Solution A was prepared as follows: Sodium 2-ethylhexanoate was prepared in situ by adding 133.0 g of 2-ethylhexanoate acid to 643.4 g of water and a neutralizing amount of 73.9 g of sodium hydroxide (an exact equivalent). Sodium carbonate was added in an amount of 155.4 g to provide a 10.1% excess of basic equivalents per equivalent of zirconium acid sulfate. An amount of 373.7 g of mineral spirits and 15.3 g of butyl cabitol was added to provide organic phase material for product collection before combining the solutions.
Name
zirconium
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
370 g
Type
solvent
Reaction Step One
[Compound]
Name
Solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
133 g
Type
reactant
Reaction Step Three
Name
Quantity
643.4 g
Type
solvent
Reaction Step Three
Quantity
73.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Sodium 2-ethylhexanoate
Name
zirconium

Synthesis routes and methods II

Procedure details

A zirconium sulfate solution was prepared by dissolving commercial zirconium sulfate tetrahydrate in distilled water. Analysis of the solution gave a zirconium content of 195 grams per liter (expressed as ZrO2) and a sulfate content of 338 grams per liter (expressed as SO4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
zirconium sulfate
Name
zirconium

Synthesis routes and methods III

Procedure details

A mixture of purified water (2.7 g) and isopropyl alcohol (50 g) was dropped to a mixture of zirconium tetraisopropoxide (32.7 g), isopropyl alcohol (50 g) and acetylacetone (50 g). After completion of dropping, the mixture was agitated for 2 hours, subjected to hydrolytic condensation and heated to reflux for 2 hours. PGMEA (200 g) was added thereto and was concentrated under reduced pressure to obtain a PGMEA solution of a zirconium-containing condensate (B-II) (250 g). The solid content concentration of the zirconium-containing condensate was 10.5%.
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Name
zirconium tetraisopropoxide
Quantity
32.7 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
solvent
Reaction Step Two
Name
Quantity
200 g
Type
reactant
Reaction Step Three
Name
PGMEA
Name
zirconium

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)c1cccc(CNC(c2ccccc2)C(NCc2cccc(C(C)(C)C)c2O)c2ccccc2)c1O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)C1(O)Cc2cc(Cl)ccc2C1=O
Name
[Zr]

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[Zr+]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)c1cccc(CNC(c2ccccc2)C(NCc2cccc(C(C)(C)C)c2O)c2ccccc2)c1O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)C1(O)Cc2cc(Cl)ccc2C1=O
Name
[Zr]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.